5-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid
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Overview
Description
5-[2-(3-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
The synthesis of 5-[2-(3-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The preparation of the compound may also involve the use of electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by an electrophile .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(3-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Medicine: It is being explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[2-(3-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives, which are part of this compound’s structure, have been shown to interact with multiple receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar compounds to 5-[2-(3-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID include other derivatives of benzene dicarboxylic acid and isoindole-1,3-dione . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5-[2-(3-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID lies in its combination of methoxyphenyl and isoindole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16N2O8 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-[[2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C24H16N2O8/c1-34-17-4-2-3-16(11-17)26-21(28)18-6-5-12(10-19(18)22(26)29)20(27)25-15-8-13(23(30)31)7-14(9-15)24(32)33/h2-11H,1H3,(H,25,27)(H,30,31)(H,32,33) |
InChI Key |
COMFTCMRZNWDTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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